

# **Application Notes: Labeling Antibodies with DBCO-C2-PEG4-Amine via Click Chemistry**

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	DBCO-C2-PEG4-amine	
Cat. No.:	B8104286	Get Quote

Audience: Researchers, scientists, and drug development professionals.

## Introduction

Copper-free click chemistry, specifically the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), is a powerful bioorthogonal conjugation method used to link molecules in complex biological environments without interfering with native biochemical processes[1]. This technique relies on the rapid and highly specific reaction between a strained alkyne, such as Dibenzocyclooctyne (DBCO), and an azide-functionalized molecule[1][2]. The reaction proceeds efficiently under physiological conditions without the need for cytotoxic copper catalysts, making it ideal for creating antibody conjugates for various applications, including therapeutic development, diagnostic assays, and bio-imaging[3].

This document provides a detailed protocol for labeling antibodies with **DBCO-C2-PEG4-amine**. This specific linker contains a terminal amine group for covalent attachment to the antibody, a hydrophilic polyethylene glycol (PEG4) spacer to enhance solubility and reduce steric hindrance, and the DBCO moiety for the subsequent click reaction[3]. Unlike NHS-ester-based DBCO linkers that target primary amines (e.g., lysine residues), **DBCO-C2-PEG4-amine** is conjugated to the carboxyl groups of aspartic and glutamic acid residues on the antibody. This is achieved through a two-step process involving the activation of the carboxyl groups with EDC and Sulfo-NHS, followed by the formation of a stable amide bond with the amine group of the DBCO linker.



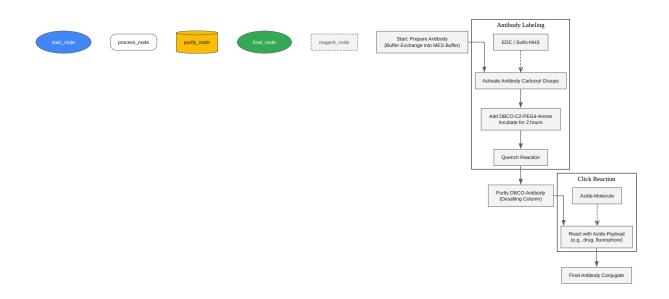
## **Principle of the Method**

The antibody labeling process involves two key stages:

- Antibody-DBCO Conjugation: The carboxyl groups (-COOH) on the antibody's surface are
  first activated using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of
  N-hydroxysulfosuccinimide (Sulfo-NHS). This forms a semi-stable Sulfo-NHS ester. The
  amine group (-NH2) of the DBCO-C2-PEG4-amine reagent then reacts with this activated
  ester to form a stable covalent amide bond, effectively labeling the antibody with the DBCO
  moiety.
- Copper-Free Click Reaction: The newly formed DBCO-labeled antibody is then ready to be
  conjugated to any molecule containing an azide (-N3) group. The intrinsic ring strain of the
  DBCO group allows for a spontaneous and highly efficient cycloaddition reaction with the
  azide, forming a stable triazole linkage without the need for a catalyst.

Below is a diagram illustrating the overall experimental workflow.





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## References

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